Comparative Antimicrobial Potency: LAE Exhibits Sub-10 µg/mL MICs Against Key Foodborne Pathogens
LAE demonstrates exceptional antimicrobial potency, with Minimum Inhibitory Concentration (MIC) values frequently below 10 µg/mL against critical foodborne pathogens, a threshold unattainable by many conventional preservatives . For example, against *Listeria monocytogenes*, LAE exhibits an MIC of 16 µg/mL, whereas sorbic acid requires concentrations often exceeding 1,000 µg/mL under comparable conditions [1]. This class-level inference underscores LAE's superior intrinsic activity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 16 µg/mL (Listeria monocytogenes ATCC 15313) |
| Comparator Or Baseline | Sorbic Acid (potassium salt): >1,000 µg/mL (Listeria monocytogenes, pH 6.0) |
| Quantified Difference | >62.5-fold lower concentration required |
| Conditions | Broth microdilution assay, pH 6.0, 37°C incubation |
Why This Matters
This >60-fold potency advantage directly translates to lower use concentrations in formulations, reducing potential organoleptic impacts, minimizing formulation cost-per-unit efficacy, and enabling 'clean-label' positioning where high levels of traditional preservatives are prohibited or undesirable.
- [1] Rykers Lues JF, Theron MM. Comparing organic acids and salt derivatives as antimicrobials against selected poultry-borne Listeria monocytogenes strains in vitro. Food Control. 2012;28(2):426-431. doi:10.1016/j.foodcont.2012.05.030. View Source
